5-fluoro-1H-imidazole-4-carbohydrazide

Description

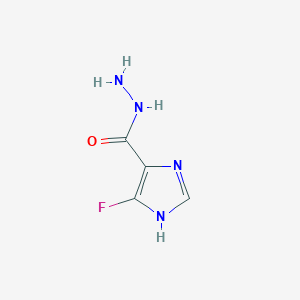

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-imidazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN4O/c5-3-2(4(10)9-6)7-1-8-3/h1H,6H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJPDECIJVMTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)F)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341681 | |

| Record name | 5-fluoro-1H-imidazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330953-77-0 | |

| Record name | 5-fluoro-1H-imidazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 Fluoro 1h Imidazole 4 Carbohydrazide

Retrosynthetic Analysis of the 5-Fluoro-1H-imidazole-4-carbohydrazide Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com The retrosynthesis of this compound can be envisioned through several key disconnections.

The primary disconnection involves the conversion of the carbohydrazide (B1668358) functional group to a more stable and synthetically accessible carboxylate ester precursor, such as an ethyl ester. This is a standard transformation in organic synthesis. The subsequent major disconnection focuses on the formation of the imidazole (B134444) ring itself. A common and effective method for constructing such a substituted imidazole is through a cycloaddition reaction. This leads to a key intermediate, ethyl 5-fluoro-1H-imidazole-4-carboxylate.

Further deconstruction of this intermediate depends on the strategy for introducing the fluorine atom. One approach involves the direct fluorination of a pre-formed imidazole-4-carboxylate ester. In this case, the retrosynthetic precursor would be ethyl 1H-imidazole-4-carboxylate. An alternative strategy involves building the fluorinated ring from acyclic, fluorine-containing precursors.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (Carbohydrazide to Ester): This step disconnects the C-N bond of the hydrazide, leading back to ethyl 5-fluoro-1H-imidazole-4-carboxylate and hydrazine (B178648).

Disconnection 2 (Fluorination): This step removes the fluorine atom, suggesting a direct fluorination of ethyl 1H-imidazole-4-carboxylate as a forward-step strategy.

Disconnection 3 (Imidazole Ring Formation): The imidazole-4-carboxylate ring can be disconnected via a cycloaddition pathway, leading to simpler precursors like ethyl isocyanoacetate and an appropriate imidoyl chloride or a related three-atom component. nih.govmdpi.com

Classical and Modern Approaches to Imidazole-4-carbohydrazide Synthesis

The synthesis of the target compound can be achieved by a sequence of reactions that form the core imidazole ring, introduce the fluorine substituent, and finally elaborate the carbohydrazide side chain.

Cycloaddition Reactions in Imidazole Ring Formation

Cycloaddition reactions are powerful tools for the construction of heterocyclic rings. For the synthesis of the imidazole-4-carboxylate core, a [3+2] cycloaddition is a common strategy. mdpi.comnih.gov One such approach involves the reaction of an imidoyl chloride with an isocyanoacetate ester, such as ethyl isocyanoacetate. mdpi.com This method provides a regioselective route to highly substituted imidazole-4-carboxylate esters.

Another modern approach utilizes a one-pot, multicomponent reaction. For instance, diversely functionalized imidazole-4-carboxylates can be synthesized through a microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, which are generated in situ from 1,2-diaza-1,3-dienes, primary amines, and aldehydes. nih.govresearchgate.net

The following table summarizes a representative cycloaddition reaction for the formation of an imidazole-4-carboxylate ester, a key precursor to the target molecule.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| Imidoyl Chloride | Ethyl Isocyanoacetate | Base (e.g., DBU), Solvent (e.g., THF) | Ethyl 1,5-disubstituted-1H-imidazole-4-carboxylate | 60-85 | nih.govmdpi.com |

| 1,2-Diaza-1,3-diene | Primary Amine, Aldehyde | Microwave, Acetonitrile, 150°C | Ethyl 2,3,5-trisubstituted-3H-imidazole-4-carboxylate | Good | nih.gov |

Conversion of Ester Precursors to Hydrazides

The conversion of a carboxylate ester to a carbohydrazide is a straightforward and high-yielding reaction. This is typically achieved by reacting the ester with hydrazine hydrate (B1144303), often in an alcoholic solvent like ethanol (B145695) under reflux conditions. nih.govresearchgate.net The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alkoxy group of the ester.

This transformation is generally efficient for a wide range of imidazole-4-carboxylate esters. nih.gov The resulting carbohydrazide is often a crystalline solid that can be purified by recrystallization. researchgate.net

| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| Ethyl 1,5-diaryl-1H-imidazole-4-carboxylate | Hydrazine monohydrate | Ethanol | Reflux | 1,5-Diaryl-1H-imidazole-4-carbohydrazide | 58-76 | nih.gov |

Fluorination Strategies for the Imidazole Ring System

The introduction of a fluorine atom onto the imidazole ring can be achieved through several methods. Historically, the Schiemann reaction was a primary method, but direct fluorination using modern electrophilic fluorinating agents has become more common. researchgate.net

For the synthesis of this compound, a late-stage fluorination of a suitable imidazole precursor is an attractive strategy. The direct fluorination of the imidazole ring at the 4- or 5-position can be accomplished using electrophilic fluorinating reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). thieme-connect.comthieme-connect.comacs.org

The regioselectivity of the fluorination is dictated by the electronic properties of the imidazole ring. The 5-position of the imidazole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the 4-position, especially when an electron-withdrawing group like a carboxylate is present at the 4-position. thieme-connect.com This makes the synthesis of the 5-fluoro isomer feasible. The reaction is typically performed in a suitable solvent, and the conditions can be optimized to achieve the desired monofluorinated product. thieme-connect.comacs.org

| Substrate | Fluorinating Agent | Solvent | Product | Yield (%) | Reference |

| 2-Ethoxycarbonyl-1-methyl-1H-imidazole | Selectfluor | Acetonitrile | Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate | Moderate | thieme-connect.comthieme-connect.com |

| Polysubstituted Imidazole | N-Fluorobenzenesulfonimide | THF | 4-Fluoro or 5-Fluoro Imidazole | Good | acs.org |

Mechanistic Investigations of Key Synthetic Transformations

The formation of the imidazole ring via the cycloaddition of an imidoyl chloride and an isocyanoacetate is proposed to proceed through a series of steps. nih.gov Initially, a base abstracts a proton from the α-carbon of the isocyanoacetate to form a nucleophilic anion. This anion then attacks the electrophilic carbon of the imidoyl chloride's C=N double bond. Subsequent elimination of a chloride ion and intramolecular cyclization, followed by a proton transfer, leads to the aromatic imidazole ring. nih.gov

The mechanism of direct fluorination with electrophilic N-F reagents like Selectfluor is a topic of ongoing investigation. thieme-connect.com Two primary pathways are often considered: a single-electron transfer (SET) mechanism and a direct electrophilic substitution (SN2-like) mechanism. In the context of electron-rich aromatic systems like the imidazole ring, the reaction is often depicted as an electrophilic aromatic substitution, where the fluorinating agent delivers an electrophilic fluorine species to the electron-rich position of the ring. thieme-connect.comthieme-connect.com

Derivatization Strategies for this compound

The this compound scaffold possesses several sites for further chemical modification, allowing for the generation of a library of related compounds.

N-Alkylation/Arylation of the Imidazole Ring: The nitrogen atom at the 1-position of the imidazole ring can be alkylated or arylated using various electrophiles, such as alkyl halides or aryl boronic acids under appropriate coupling conditions. This allows for the introduction of a wide range of substituents.

Reactions of the Carbohydrazide Moiety: The carbohydrazide functional group is a versatile handle for further derivatization. It can undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. Additionally, it can react with isocyanates or isothiocyanates to yield semicarbazides and thiosemicarbazides, respectively. Cyclization reactions of the carbohydrazide with suitable reagents can also lead to the formation of other heterocyclic rings, such as 1,3,4-oxadiazoles or 1,2,4-triazoles. researchgate.net

These derivatization strategies enable the fine-tuning of the molecule's properties for various applications.

Functionalization at the Carbohydrazide Moiety

The carbohydrazide group of this compound is a versatile functional handle that allows for a variety of subsequent chemical modifications. A primary and extensively utilized reaction is the condensation with various aldehydes and ketones to form the corresponding N'-substituted hydrazones, also known as Schiff bases. nih.gov

This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the terminal nitrogen atom of the carbohydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. The resulting hydrazones are often crystalline solids and can be easily purified by recrystallization.

The general reaction is as follows:

Scheme 2: Formation of N'-Arylmethylene-5-fluoro-1H-imidazole-4-carbohydrazides

Where R is the 5-fluoro-1H-imidazol-4-yl moiety and Ar represents a substituted or unsubstituted aryl group.

This functionalization is significant as it allows for the introduction of a wide range of substituents (Ar groups), enabling the fine-tuning of the molecule's steric and electronic properties. The nature of the substituent on the aromatic aldehyde can influence the reaction rate and the properties of the final product.

| Reactant 1 | Reactant 2 | Product |

| This compound | Benzaldehyde | N'-Benzylidene-5-fluoro-1H-imidazole-4-carbohydrazide |

| This compound | 4-Nitrobenzaldehyde | N'-(4-Nitrobenzylidene)-5-fluoro-1H-imidazole-4-carbohydrazide |

| This compound | 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-5-fluoro-1H-imidazole-4-carbohydrazide |

| This compound | 2-Hydroxybenzaldehyde | N'-(2-Hydroxybenzylidene)-5-fluoro-1H-imidazole-4-carbohydrazide |

This table represents a hypothetical set of reactions based on common functionalization pathways for carbohydrazides.

Substituent Effects on Reaction Efficiency and Selectivity

The electronic properties of substituents on the imidazole ring and on any reacting partners play a crucial role in determining the efficiency and selectivity of reactions involving this compound.

In the synthesis of the imidazole precursor itself, the presence and position of the fluorine atom can significantly impact reaction yields. It has been observed in the synthesis of analogous 1,5-diaryl-1H-imidazole-4-carboxylate esters that electron-withdrawing groups, such as fluorine, on the aryl ring at the 5-position of the imidazole lead to good to excellent yields. nih.gov In contrast, electron-donating groups on the same ring often result in significantly lower yields. nih.gov The absence of any substituent can also negatively affect the product yield. nih.gov This suggests that the electron-withdrawing nature of the fluorine atom in this compound is beneficial for the stability and formation of the imidazole core.

When considering the functionalization of the carbohydrazide moiety, the electronic nature of the substituent on the reacting aldehyde (in the formation of hydrazones) can influence the reaction rate. Aldehydes bearing electron-withdrawing groups (e.g., nitro groups) are generally more electrophilic and may react faster with the nucleophilic carbohydrazide. Conversely, aldehydes with electron-donating groups (e.g., methoxy (B1213986) groups) might exhibit a slower reaction rate.

The fluorine atom at the 5-position of the imidazole ring has a strong electron-withdrawing effect due to its high electronegativity. This effect can influence the reactivity of the carbohydrazide group. By withdrawing electron density from the imidazole ring, the fluorine atom can modulate the nucleophilicity of the carbohydrazide moiety, which could, in turn, affect the rates of its condensation reactions.

| Substituent on Reactant | Electronic Effect | Expected Impact on Reaction Rate with Carbohydrazide |

| -NO2 (on aldehyde) | Electron-withdrawing | Increase |

| -Cl (on aldehyde) | Electron-withdrawing | Increase |

| -H (on aldehyde) | Neutral | Baseline |

| -CH3 (on aldehyde) | Electron-donating | Decrease |

| -OCH3 (on aldehyde) | Electron-donating | Decrease |

This table illustrates the expected substituent effects on the rate of hydrazone formation based on general principles of organic chemistry.

Theoretical Chemistry and Computational Modeling of 5 Fluoro 1h Imidazole 4 Carbohydrazide and Its Derivatives

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For 5-fluoro-1H-imidazole-4-carbohydrazide, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are fundamental to understanding its intrinsic chemical nature. mdpi.com

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

Table 1: Predicted Geometrical Parameters for this compound This data is illustrative, based on DFT calculations of analogous imidazole (B134444) derivatives. mdpi.comnih.gov

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length | C2-N1 | 1.33 Å |

| N1-C5 | 1.38 Å | |

| C5-C4 | 1.37 Å | |

| C4-N3 | 1.39 Å | |

| N3-C2 | 1.32 Å | |

| C5-F | 1.35 Å | |

| C4-C(O) | 1.48 Å | |

| C(O)-N(H) | 1.36 Å | |

| N(H)-N(H2) | 1.41 Å | |

| Bond Angle | N1-C2-N3 | 112.5° |

| C2-N3-C4 | 106.0° | |

| N3-C4-C5 | 110.5° | |

| C4-C5-N1 | 105.0° | |

| C5-N1-C2 | 106.0° | |

| Dihedral Angle | F-C5-C4-N3 | 179.5° |

| C5-C4-C(O)-N | -175.0° |

Following optimization, the electronic properties are analyzed, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are critical in determining a molecule's reactivity. youtube.com The HOMO is the region most likely to donate electrons, while the LUMO is the region most likely to accept them. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. irjweb.com For imidazole derivatives, the HOMO is often distributed across the imidazole ring, while the LUMO may be centered on specific substituents. irjweb.comresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties This data is illustrative, based on DFT calculations of related heterocyclic compounds. irjweb.comresearchgate.net

| Parameter | Predicted Value |

| HOMO Energy | -6.45 eV |

| LUMO Energy | -1.75 eV |

| HOMO-LUMO Gap (ΔE) | 4.70 eV |

Vibrational and Spectroscopic Property Prediction (IR, NMR, UV)

DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. nih.gov This allows for the assignment of specific vibrational modes (stretching, bending) to the functional groups within this compound. Key predicted vibrations would include N-H stretching of the imidazole and hydrazide groups, C=O stretching of the carbohydrazide (B1668358), and C-F stretching. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in structure elucidation. mdpi.com Predictions for the protons on the imidazole ring, the NH and NH₂ protons of the hydrazide moiety, and the various carbon atoms provide a theoretical spectrum that can be compared with experimental data. arabjchem.orgchemicalbook.com

Ultraviolet-Visible (UV-Vis) spectroscopy predictions involve calculating the electronic transitions between molecular orbitals. mdpi.com The characteristic absorption peaks (λmax) for imidazole derivatives are typically due to π → π* and n → π* transitions within the aromatic ring and conjugated systems. researchgate.netresearchgate.net The presence of the fluoro and carbohydrazide groups would be expected to influence these transitions.

Table 3: Predicted Spectroscopic Data This data is illustrative and based on characteristic values for similar functional groups and heterocyclic systems. mdpi.comnih.govmdpi.comresearchgate.net

| Spectroscopy | Feature | Predicted Wavenumber/Shift/Wavelength |

| IR | N-H Stretch (imidazole) | ~3150 cm⁻¹ |

| N-H Stretch (hydrazide) | 3300-3400 cm⁻¹ (broad) | |

| C=O Stretch (amide I) | ~1670 cm⁻¹ | |

| C-F Stretch | ~1100 cm⁻¹ | |

| ¹H NMR | Imidazole CH | δ 7.5-8.0 ppm |

| Imidazole NH | δ 12.0-13.0 ppm | |

| Hydrazide CONH | δ 9.0-9.5 ppm | |

| Hydrazide NH₂ | δ 4.5-5.0 ppm | |

| UV-Vis | π → π* transition | ~215 nm |

| n → π* transition | ~280 nm |

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites of electrophilic and nucleophilic attack. orientjchem.org On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the imidazole nitrogen atoms, the carbonyl oxygen, and the fluorine atom, highlighting these as key sites for hydrogen bonding and other interactions. orientjchem.orgresearchgate.net The hydrazide and imidazole N-H protons would exhibit positive potential. orientjchem.org

Molecular Modeling and Simulation

Beyond quantum mechanics, molecular modeling techniques simulate how this compound might behave in a biological environment, particularly its interaction with protein targets.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein's active site. doi.org This technique is essential for hypothesis-driven drug design. Derivatives of imidazole are known to inhibit a wide range of enzymes, such as HIV-1 integrase, various kinases, and the main protease of SARS-CoV-2. nih.govnih.govrsc.org Docking studies of this compound against such targets would involve placing the molecule into the binding pocket and scoring the resulting poses based on binding energy. A lower binding energy suggests a more stable interaction. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with specific amino acid residues. researchgate.net

Table 4: Illustrative Molecular Docking Results against a Hypothetical Kinase Target This data is hypothetical, illustrating typical results from a docking study. rsc.orgresearchgate.net

| Parameter | Result |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | |

| Hydrogen Bond | GLU 85 (Carbonyl O), LYS 33 (Imidazole N3) |

| Pi-Pi Stacking | PHE 80 (Imidazole Ring) |

| Halogen Bond | ASP 145 (Fluorine) |

| Hydrophobic Interaction | VAL 25, LEU 135 |

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Based on the structure of this compound or a known active ligand, a pharmacophore model can be generated. nih.gov This model typically includes features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Once a pharmacophore model is established, it can be used to perform virtual screening on large chemical databases. nih.gov This process rapidly filters millions of compounds to identify those that match the pharmacophore, significantly narrowing the field of potential drug candidates for synthesis and biological testing. This approach allows for the discovery of novel derivatives or entirely new scaffolds with the potential for similar or improved biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can predict the biological efficacy of unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.

The foundation of a QSAR model lies in the generation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a series of this compound derivatives, a wide array of descriptors would be calculated to capture the structural variations responsible for differences in biological activity. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., Balaban index), connectivity indices, and 2D pharmacophore-based descriptors. researchgate.net These encode information about the atom-atom connectivity within the molecule.

3D Descriptors: van der Waals volume, solvent-accessible surface area, and other steric and conformational parameters. tubitak.gov.tr

Physicochemical Descriptors: Parameters like the logarithm of the partition coefficient (LogP), molar refractivity, polarizability, and electronic descriptors (e.g., atomic Sanderson electronegativities, dipole moment). researchgate.nettubitak.gov.tr

Once generated, these descriptors serve as the independent variables in the development of a statistical model, with biological activity (e.g., pIC₅₀) as the dependent variable. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build the QSAR equation. scispace.com For instance, a hypothetical QSAR model for a series of imidazole derivatives might reveal that hydrophobicity (SlogP) and the count of specific atom types (e.g., T_N_O_5) are significant for their antidiabetic activity. scispace.com The goal is to create a statistically robust model that can accurately predict the activity of new compounds within its applicability domain. nih.govresearchgate.net

Table 1: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Type | Descriptor Example | Description | Relevance to this compound |

| Physicochemical | SlogP | Logarithm of the octanol/water partition coefficient. | Indicates the hydrophobicity of the molecule, affecting membrane permeability and target interaction. scispace.com |

| Topological | Balaban Index (J) | A graph-theory based index that measures the branching and cyclicity of a molecule. | Captures the molecular topology which can influence binding affinity. researchgate.net |

| 3D/Steric | Molecular Volume | The van der Waals volume of the molecule. | Relates to the size and shape of the molecule, critical for fitting into a receptor's active site. tubitak.gov.tr |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences long-range electrostatic interactions with the biological target. |

The predictive power and reliability of a developed QSAR model must be rigorously validated. researchgate.net Validation is a crucial step to ensure that the model is not over-fitted and can make accurate predictions for new compounds. researchgate.net Key validation strategies include:

Internal Validation: This is often performed using the leave-one-out (LOO) cross-validation method. researchgate.net In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability. researchgate.netresearchgate.net A q² value greater than 0.5 is generally considered indicative of a good model. scispace.com

External Validation: The most definitive test of a QSAR model is its ability to predict the activity of an external test set—a group of compounds that were not used in the model's development. researchgate.netnih.gov The predictive ability is quantified by the predictive r² (pred_r²). A pred_r² value greater than 0.6 is often required to deem a model as having good predictive power. scispace.com

Y-Randomization (Scrambling): This test ensures the model is not the result of a chance correlation. The biological activity data (Y-vector) is randomly shuffled, and a new QSAR model is developed with the original descriptor matrix. This process is repeated multiple times. If the resulting models have significantly lower q² and r² values than the original model, it confirms that the original model is robust and not based on chance. researchgate.net

A study on imidazole derivatives targeting the ORL1 receptor demonstrated the importance of these validation metrics, where the reliability of the proposed models was confirmed through LOO cross-validation. researchgate.net Similarly, research on anti-HCMV imidazole derivatives used cross-validation and an external test set to prove the models' utility in predicting the activity of new compounds. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Typical Acceptable Value | Description |

| Coefficient of Determination | r² | > 0.7 | Measures the goodness-of-fit of the model to the training set data. scispace.com |

| Cross-validated Correlation Coefficient | q² | > 0.5 | Assesses the internal predictive ability of the model (robustness). scispace.com |

| Predictive r-squared | pred_r² | > 0.6 | Evaluates the model's ability to predict the activity of an external test set. scispace.com |

| Standard Error of Estimate | SEE | Low value | Indicates the absolute error in the activity predictions. nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a powerful lens to study the physical movements of atoms and molecules over time. For this compound and its derivatives, MD simulations can elucidate the stability of the ligand-receptor complex, identify key binding interactions, and explore conformational changes that are crucial for biological activity. frontiersin.org

Simulations are typically run for nanoseconds to microseconds, tracking the trajectory of the compound within the binding site of a biological target (e.g., an enzyme or receptor). frontiersin.org Analysis of the simulation can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored over time. A stable RMSD plot suggests that the ligand has found a stable binding pose within the receptor. frontiersin.orgscielo.br

Key Amino Acid Interactions: Simulations can map the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the binding pocket. nih.govnih.gov For example, studies on other imidazole-based inhibitors have shown critical interactions with specific residues like threonine, glycine, and histidine. nih.gov

Conformational Flexibility: The root-mean-square fluctuation (RMSF) analysis highlights the flexible regions of both the protein and the ligand, which can be important for induced-fit binding. frontiersin.org

In a study of imidazole-based inverse agonists, MD simulations revealed that different binding modes led to changes in the flexibility of specific helical structures of the receptor, which correlated with the compounds' biological activity. mdpi.com Such insights are invaluable for the rational design of derivatives of this compound with improved binding affinity and selectivity.

In Silico Prediction of Molecular Attributes Relevant to Biological Interaction

Lipophilicity and Water Solubility Predictions

Lipophilicity and water solubility are fundamental physicochemical properties that profoundly influence a drug's pharmacokinetic profile.

Lipophilicity: Often expressed as the octanol-water partition coefficient (logP), lipophilicity affects a compound's ability to cross biological membranes. nih.gov While a certain degree of lipophilicity is required for membrane passage, excessively high values (typically logP > 5) can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic turnover. nih.gov Numerous computational programs can predict logP values (often denoted as clogP for calculated logP), allowing for the in silico assessment of derivatives. nih.govnih.gov

Aqueous Solubility: Adequate water solubility (logS) is essential for drug absorption and formulation. Poor solubility is a major hurdle in drug development. researchgate.net Computational models can predict the intrinsic aqueous solubility of compounds like this compound. These predictions help identify potential solubility liabilities early on, guiding structural modifications to enhance this property. An inter-laboratory measurement reproducibility is typically around 0.6 log units, which sets a benchmark for the expected accuracy of predictive models. researchgate.netnih.gov

Drug-Likeness and Lead-Likeness Assessment

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. These assessments are often based on rules derived from the analysis of successful oral drugs.

Lipinski's Rule of Five: This is the most famous set of rules for evaluating drug-likeness. It states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Da

LogP ≤ 5

H-bond Donors ≤ 5

H-bond Acceptors ≤ 10

Veber's Rule: This rule adds criteria related to molecular flexibility, suggesting that good oral bioavailability is also associated with:

Number of Rotatable Bonds ≤ 10

Polar Surface Area (PSA) ≤ 140 Ų

Computational platforms can rapidly screen virtual libraries of this compound derivatives against these and other filters. nih.govcmjpublishers.com

Lead-likeness refers to properties desirable for a "lead" compound—a starting point for optimization. Lead-like molecules are typically smaller and less hydrophobic than final drug candidates, providing more room for chemical modification to improve potency and selectivity. acs.org

Table 3: Comparison of Drug-Likeness and Lead-Likeness Criteria

| Property | Drug-Like Guideline | Lead-Like Guideline | Relevance |

| Molecular Weight (MW) | ≤ 500 | ≤ 300 | Smaller size allows for future additions to optimize properties. acs.org |

| cLogP | ≤ 5 | ≤ 3 | Lower lipophilicity in leads helps avoid "lipophilic creep" during optimization. acs.org |

| Rotatable Bonds | ≤ 10 | ≤ 7 | Lower flexibility often correlates with better oral bioavailability. |

| H-Bond Donors | ≤ 5 | ≤ 3 | Manages polarity and potential for off-target interactions. |

| H-Bond Acceptors | ≤ 10 | ≤ 6 | Manages polarity and potential for off-target interactions. |

By applying these computational models and filters, researchers can intelligently design and prioritize derivatives of this compound, enhancing the probability of identifying potent, selective, and bioavailable drug candidates.

Advanced Spectroscopic and Crystallographic Characterization in Research on 5 Fluoro 1h Imidazole 4 Carbohydrazide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary NMR techniques used for the structural analysis of 5-fluoro-1H-imidazole-4-carbohydrazide.

In a typical ¹H NMR spectrum of an imidazole (B134444) derivative, the proton on the imidazole ring (C2-H) appears as a singlet. researchgate.net The protons of the hydrazide group (-NHNH₂) would also produce distinct signals. The chemical shifts of these protons are influenced by the electronic environment. For instance, the introduction of a fluorine atom is expected to influence the chemical shifts of nearby protons. researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the imidazole ring and the carbonyl carbon of the carbohydrazide (B1668358) group would exhibit characteristic chemical shifts. The carbon atom attached to the fluorine (C5) would show a large coupling constant (¹JCF), which is a definitive indicator of a direct C-F bond. The chemical shifts in ¹³C NMR are sensitive to substituent effects, and computational studies can aid in the precise assignment of these signals. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | ~ 7.5 - 8.5 | ~ 135 - 145 |

| C4 | - | ~ 120 - 130 |

| C5 | - | ~ 145 - 155 (with large ¹JCF) |

| C=O | - | ~ 160 - 170 |

| N-H (imidazole) | ~ 12.0 - 14.0 | - |

| N-H (hydrazide) | ~ 9.0 - 10.0 | - |

| NH₂ (hydrazide) | ~ 4.0 - 5.0 | - |

Note: These are predicted values based on data for similar compounds and are subject to variation based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. These include:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity across the entire molecule, for example, by showing correlations between the imidazole ring protons and the carbonyl carbon of the carbohydrazide group.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

These 2D NMR experiments provide a comprehensive map of the molecular structure, confirming the synthesis of the target compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the imidazole ring and the hydrazide group would appear in the region of 3100-3400 cm⁻¹. The C=O stretching vibration of the carbohydrazide group is expected to be a strong band around 1650-1680 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring would be observed in the 1400-1600 cm⁻¹ region. nih.gov The C-F bond would also have a characteristic stretching vibration, typically in the 1000-1100 cm⁻¹ range.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (imidazole & hydrazide) | Stretching | 3100 - 3400 |

| C=O (carbohydrazide) | Stretching | 1650 - 1680 |

| C=N (imidazole) | Stretching | 1550 - 1620 |

| C=C (imidazole) | Stretching | 1400 - 1500 |

| C-F | Stretching | 1000 - 1100 |

| N-H | Bending | 1500 - 1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of the synthesized compound and to obtain structural information from its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for imidazole derivatives involve the cleavage of the imidazole ring and the loss of small molecules. nih.gov The carbohydrazide moiety can also undergo characteristic fragmentation, such as the loss of NH₂NH₂ or related fragments. The presence of the fluorine atom would also influence the fragmentation pattern.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. For a novel compound like this compound, obtaining a single crystal suitable for SC-XRD analysis is a key goal. The analysis of a related carbohydrazide derivative has been reported, providing a basis for comparison. researchgate.net

Beyond the structure of a single molecule, SC-XRD data allows for the analysis of the crystal packing, which describes how molecules are arranged in the solid state. This arrangement is governed by intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within the crystal, providing a graphical representation of the close contacts between neighboring molecules. The analysis generates a 2D fingerprint plot that summarizes the types and relative contributions of different intermolecular interactions. For this compound, hydrogen bonds involving the N-H and C=O groups of the carbohydrazide moiety and the imidazole N-H are expected to be significant. The fluorine atom can also participate in intermolecular interactions. Hirshfeld surface analysis of similar imidazole-based compounds has revealed the importance of various intermolecular contacts in stabilizing the crystal structure. nih.gov

Investigation of Biological Interaction Profiles of 5 Fluoro 1h Imidazole 4 Carbohydrazide and Its Analogues

Structure-Activity Relationship (SAR) Studies on Derivatives

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are pivotal in identifying the chemical moieties responsible for a molecule's pharmacological effects and in optimizing lead compounds to enhance their potency and selectivity. For the imidazole (B134444) scaffold, SAR studies have revealed critical insights into how substitutions on the imidazole ring and its appended functionalities influence biological interactions.

The introduction of various substituents at different positions on the imidazole ring can dramatically alter the biological activity of the resulting derivatives. Studies on analogues provide a framework for understanding the potential impact of the fluoro and carbohydrazide (B1668358) groups in the target molecule.

For instance, in a series of 1,5-diaryl-1H-imidazole-4-carbohydrazides investigated as inhibitors of the HIV-1 integrase-LEDGF/p75 interaction, the nature and position of substituents on the aryl rings were found to be critical for activity. A study demonstrated that a para-methylphenyl group at the 5-position of the imidazole ring, combined with a para-bromophenyl group at the N1-position, resulted in a carbohydrazide derivative with high inhibitory activity (89% inhibition). nih.gov This highlights the sensitivity of the biological response to the electronic and steric properties of the substituents.

In another context, the substitution on the imidazole ring of imidazole-coumarin conjugates was shown to influence their anti-HCV activity. Conjugates with a simple imidazole nucleus exhibited greater anti-HCV activity compared to those with more complex fused ring systems like benzimidazole. mdpi.com This suggests that for certain biological targets, a less sterically hindered imidazole core is preferred.

The carbohydrazide moiety (-CONHNH2) is a versatile functional group known to act as a key pharmacophore in a variety of biologically active molecules. It is often involved in hydrogen bonding interactions with biological targets. The hydrazide-hydrazone linkage has been a focus in the development of antimicrobial, anticancer, and anti-inflammatory agents. nih.govnih.gov

A summary of substituent effects on the bioactivity of analogous imidazole derivatives is presented in the interactive table below.

| Compound Series | Substitution Pattern | Observed Bioactivity | Reference |

| 1,5-Diaryl-1H-imidazole-4-carbohydrazides | p-methylphenyl at C5, p-bromophenyl at N1 | High HIV-1 IN-LEDGF/p75 inhibition | nih.gov |

| Imidazole-coumarin conjugates | Simple imidazole nucleus | Higher anti-HCV activity | mdpi.com |

| 5-Fluoro-1H-benzimidazole-4-carboxamides | Fluorine at C5 | Potent PARP-1 inhibition | nih.gov |

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. Based on the SAR data from analogous compounds, a hypothetical pharmacophore for 5-fluoro-1H-imidazole-4-carbohydrazide can be proposed.

Key features of such a pharmacophore would likely include:

A hydrogen bond donor/acceptor site: The imidazole ring itself, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor.

A hydrogen bond donor/acceptor group: The carbohydrazide moiety is a potent hydrogen bonding group, capable of forming multiple interactions with a receptor.

A halogen bond donor: The fluorine atom at the 5-position can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

An aromatic/heterocyclic core: The imidazole ring provides a rigid scaffold for the presentation of the other functional groups in a defined spatial orientation.

Computational studies on other imidazole derivatives have been used to develop pharmacophore models. For example, quantitative structure-activity relationship (QSAR) modeling of imidazole[1,2-a] pyrazine (B50134) derivatives identified key features for antibacterial activity, leading to the identification of Staphylococcus aureus Pyruvate carboxylase (SaPC) as a likely target. espublisher.com Similarly, 3D-QSAR studies on imidazole-5-carboxylic acid derivatives as angiotensin II receptor antagonists have helped to delineate the structural requirements for antihypertensive activity. nih.gov

Exploration of Enzyme Modulatory Activities

The ability of small molecules to modulate the activity of enzymes is a fundamental mechanism of action for a vast number of drugs. Imidazole-containing compounds have been shown to inhibit a wide range of enzymes.

The specific mechanism by which a compound inhibits an enzyme can vary. Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. Non-competitive inhibitors bind to a different site on the enzyme, causing a conformational change that reduces its activity.

For example, kinetic studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors revealed a competitive inhibition pattern for the most active compound. nih.gov This indicates that the inhibitor directly competes with the natural substrate for binding to the enzyme's active site. Molecular docking studies further supported this, showing key interactions within the active site.

In the case of 1,5-diaryl-1H-imidazole-4-carbohydrazides targeting the HIV-1 integrase-LEDGF/p75 interaction, the proposed mechanism involves binding to a pocket at the dimer interface of the integrase enzyme, thereby disrupting a critical protein-protein interaction necessary for viral replication. nih.gov

While the specific enzyme targets of this compound are not yet defined in the literature, its structural analogues have been shown to target a variety of enzymes.

Poly (ADP-ribose) polymerase-1 (PARP-1): 5-Fluoro-1H-benzimidazole-4-carboxamide derivatives have been identified as potent inhibitors of PARP-1, an enzyme involved in DNA repair and a target for cancer therapy. nih.gov

HIV-1 Integrase: As mentioned, 1,5-diaryl-1H-imidazole-4-carbohydrazides are inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75. nih.gov

α-Glucosidase: Benzimidazole derivatives have been shown to be effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for the management of type 2 diabetes. nih.gov

Carbonic Anhydrases: Imidazole-based pyrimidine (B1678525) hybrids have been reported as inhibitors of human carbonic anhydrase isoenzymes CA-II and CA-IX, which are targets for antiglaucoma and anticancer agents, respectively. mdpi.com

The following table summarizes the enzyme targets of some analogous compounds.

| Compound Class | Enzyme Target | Therapeutic Area | Reference |

| 5-Fluoro-1H-benzimidazole-4-carboxamides | PARP-1 | Cancer | nih.gov |

| 1,5-Diaryl-1H-imidazole-4-carbohydrazides | HIV-1 Integrase | Antiviral (HIV) | nih.gov |

| Benzimidazole-thioquinoline derivatives | α-Glucosidase | Diabetes | nih.gov |

| Imidazole-based pyrimidine hybrids | Carbonic Anhydrases | Glaucoma, Cancer | mdpi.com |

Cellular and Molecular Mechanistic Studies (In Vitro Models)

In vitro studies using cell-based models are crucial for understanding the cellular and molecular mechanisms of action of a compound. Such studies can reveal a compound's effects on cell viability, proliferation, and specific signaling pathways.

While no direct in vitro studies on this compound are publicly available, research on its analogues provides valuable insights. For instance, 5-fluoro-1H-benzimidazole-4-carboxamide derivatives not only showed potent PARP-1 inhibition but also demonstrated cellular activity by inhibiting the growth of HCT116 cancer cells and potentiating the cytotoxicity of the chemotherapeutic agent temozolomide (B1682018) in A549 cancer cells. nih.gov

In another study, imidazole-based pyrimidine hybrids were evaluated for their in situ cytotoxicity in the human breast cancer cell line MDA-MB-231 and a normal human breast cell line, MCF-10A. One compound showed excellent cytotoxic activity against the cancer cell line with no toxicity to the normal cells, indicating a degree of selectivity. mdpi.com

The antiproliferative activity of 2,4,5-triphenyl-1H-imidazole derivatives has also been investigated in vitro, with some compounds showing significant growth inhibition of melanoma cells. researchgate.net

These examples underscore the importance of in vitro models in characterizing the biological effects of novel compounds and in identifying promising candidates for further development.

Modulation of Cellular Pathways

Although specific studies on the direct interaction of this compound with cellular signaling pathways are not extensively documented, research on analogous imidazole-containing compounds suggests potential mechanisms of action. Imidazole derivatives have been noted for their capacity to interact with various enzymes and receptors within biological systems, owing to their structural features that facilitate multiple ligand-target interactions. mdpi.com

One key area of investigation for imidazole analogues has been their role in inflammatory pathways. For instance, certain fluorophenyl-imidazole derivatives have been shown to modulate the M1/M2 macrophage balance, a critical aspect of the inflammatory response. nih.gov This modulation is a key indicator of their potential to influence cellular signaling cascades that govern inflammation. Furthermore, some imidazole derivatives have been found to inhibit the activity of p38 MAP kinase, a central regulator of inflammatory cytokine production. acs.org The carbohydrazide moiety also contributes to the biological activity, with some carbohydrazide derivatives showing cytotoxic activities. turkjps.org

Interactive Table: Modulation of Cellular Pathways by Imidazole Analogues

| Compound Type | Pathway/Target | Observed Effect |

|---|---|---|

| Fluorophenyl-imidazole derivative | Macrophage Polarization (M1/M2) | Shift towards anti-inflammatory M2 phenotype |

| Imidazole derivative | p38 MAP Kinase | Inhibition |

Cell Cycle Regulation and Apoptosis Induction Studies

The potential for this compound and its analogues to influence cell cycle progression and induce apoptosis is an area of significant interest, particularly in the context of anticancer research. While direct evidence for the title compound is scarce, studies on related structures provide some clues. For example, certain benzenesulfonamide-bearing imidazole derivatives have demonstrated cytotoxicity against melanoma and triple-negative breast cancer cell lines, suggesting an impact on cell viability that could be linked to cell cycle arrest or apoptosis. dntb.gov.ua

Investigations into carbohydrazide derivatives have also revealed potential cytotoxic effects. turkjps.org The introduction of different substituents to the carbohydrazide structure has been shown to influence this activity. While the precise mechanisms are not always elucidated, these findings suggest that the carbohydrazide functional group could play a role in triggering programmed cell death or halting the cell cycle in cancerous cells.

Interaction with DNA/RNA Synthesis Processes

The imidazole ring is a fundamental component of purines, the building blocks of DNA and RNA. nih.gov This structural similarity raises the possibility that imidazole derivatives could interfere with nucleic acid synthesis. Some imidazole-containing compounds have been shown to interfere with bacterial DNA replication. mdpi.com

Broad-Spectrum Biological Activity Investigations (Mechanistic Focus)

Antimicrobial (Antibacterial, Antifungal) Interaction Studies

The imidazole scaffold is a well-established pharmacophore in antimicrobial agents. nih.govprimescholars.com Numerous studies have highlighted the antibacterial and antifungal properties of imidazole derivatives. The mechanism of action for some imidazole derivatives involves the disruption of cell wall synthesis or the inhibition of protein synthesis. mdpi.com

Research on various substituted imidazole derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, certain 4,5-diphenyl-1H-imidazole derivatives have shown potency against Staphylococcus aureus and Enterococcus faecalis. scirp.org The introduction of a carbohydrazide moiety has also been explored in the context of antimicrobial activity, with some carbohydrazide analogues exhibiting inhibitory effects against various bacterial and fungal strains. researchgate.netresearchgate.net

Interactive Table: Antimicrobial Activity of Imidazole and Carbohydrazide Analogues

| Compound/Analogue Type | Target Organism | Activity |

|---|---|---|

| 4,5-diphenyl-1H-imidazole derivative | Staphylococcus aureus | Potent |

| 4,5-diphenyl-1H-imidazole derivative | Enterococcus faecalis | Moderate |

| Carbohydrazide analogue | S. aureus, E. coli, P. aeruginosa, C. albicans | Active |

Antiviral Interaction Studies

Imidazole derivatives have emerged as a promising class of compounds in the search for new antiviral therapies. nih.gov They have been investigated for activity against a range of viruses, including influenza, HIV, and Zika virus. nih.govresearchgate.net The mechanisms of action can be varied, from inhibiting viral enzymes to blocking viral entry into host cells.

For example, certain imidazole-based compounds have been identified as inhibitors of the influenza A virus M2 proton channel. nih.gov In the context of HIV, some non-nucleoside reverse transcriptase inhibitors incorporate an imidazole-amide conjugate structure. nih.gov Furthermore, isatin-based imidazole derivatives have shown significant activity against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) in silico. mdpi.com The presence of a fluorine atom can also enhance antiviral activity, as seen in some 5-fluoroindole-thiosemicarbazide derivatives active against Coxsackie B4 virus. nih.gov

Anti-inflammatory Mechanism Research

The anti-inflammatory potential of imidazole derivatives is a significant area of research. nih.gov As mentioned previously, a fluorophenyl-substituted imidazole has been shown to exert its anti-inflammatory effect by interfering with macrophage balance, promoting a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.gov This is accompanied by the inhibition of nitric oxide (NOx) production and pro-inflammatory cytokines. nih.gov

Other studies have pointed to the ability of imidazole compounds to decrease the expression of cyclooxygenase-2 (COX-2), phospholipase A2, and tumor necrosis factor-alpha (TNF-α). nih.gov The inhibition of p38 MAP kinase by certain imidazole derivatives also represents a key anti-inflammatory mechanism. acs.org Hydrazone derivatives, which are structurally related to carbohydrazides, have also been investigated for their anti-inflammatory properties, with some acting on the arachidonic acid pathway. researchgate.net

Interactive Table: Anti-inflammatory Mechanisms of Imidazole Analogues

| Compound Type | Mechanism | Key Mediators Inhibited |

|---|---|---|

| Fluorophenyl-imidazole derivative | Modulation of macrophage polarization | NOx, Pro-inflammatory cytokines |

| Imidazole derivative | Inhibition of p38 MAP Kinase | - |

| Imidazole derivative | - | COX-2, Phospholipase A2, TNF-α |

Anticancer Mechanism Research

Following a comprehensive review of publicly available scientific literature, no specific research data was found detailing the anticancer mechanism of the compound This compound .

While the broader classes of imidazole-containing compounds and carbohydrazide derivatives have been investigated for their potential as anticancer agents, studies focusing explicitly on the biological interaction and anticancer mechanisms of this compound are not present in the surveyed research databases.

Research on structurally related compounds includes investigations into:

Imidazole Analogues: Various imidazole derivatives have been explored for their anticancer properties, demonstrating mechanisms that include the inhibition of microtubules, kinases such as focal adhesion kinase (FAK), and enzymes like poly (ADP-ribose) polymerase-1 (PARP-1). nih.govnih.govbohrium.comnih.gov

Fused Imidazole Systems: Derivatives of imidazo[1,2-a]pyridines and 1H-imidazole[4,5-f] nih.govresearchgate.netphenanthrolines have been synthesized and evaluated for cytotoxic activities, with mechanisms involving apoptosis induction and cell cycle arrest. nih.gov

Fluorinated Benzimidazoles: Studies on compounds like 5-fluoro-1H-benzimidazole-4-carboxamide have identified them as potent inhibitors of PARP-1. nih.gov

Carbohydrazide Derivatives: Research into other carbohydrazide-containing molecules has explored their synthesis and biological activities, although not specifically in the context of a 5-fluoro-1H-imidazole core for anticancer purposes. nih.gov

It is important to emphasize that the findings related to these analogues cannot be directly extrapolated to predict the specific anticancer mechanism of this compound. The precise biological activity and mechanism of action are highly dependent on the complete chemical structure of the molecule.

Without dedicated experimental studies on this compound, any discussion of its anticancer mechanism would be speculative. Therefore, no detailed research findings or data tables on its specific molecular targets, affected signaling pathways, or cellular processes can be provided.

Materials Science and Advanced Applications of Imidazole Carbohydrazide Frameworks

Incorporation into Polymer Systems

The molecular structure of 5-fluoro-1H-imidazole-4-carbohydrazide suggests its potential as a versatile building block in polymer chemistry. Both the imidazole (B134444) and carbohydrazide (B1668358) groups can participate in polymerization reactions or be used to modify existing polymer chains.

Imidazole derivatives are recognized for their utility in a wide range of polymeric applications. nih.gov They can be integrated into polymer backbones or as pendant groups, and also serve as effective curing agents or catalysts. nih.govmdpi.com The imidazole ring is a key component in nature, notably in the amino acid histidine, and its ability to form hydrogen bonds and coordinate with other molecules is well-established. researchgate.net This functionality can be harnessed to create polymers with specific interactive properties.

Similarly, the carbohydrazide group offers multiple reaction pathways for polymer synthesis. Carbohydrazides are known to react with various compounds to form polymers and can act as curing agents, particularly for epoxy resins. rxchemicals.comwikipedia.org

The incorporation of this compound into a polymer could proceed via several mechanisms:

Polycondensation: The carbohydrazide group, with its two amine functionalities, can react with dicarboxylic acids or their derivatives to form polyamides. The imidazole ring would then be a recurring pendant group along the polymer chain.

Curing Agent: The molecule could act as a cross-linking or curing agent for resins like epoxies, with the carbohydrazide and imidazole nitrogens opening the epoxide rings. rxchemicals.comwikipedia.orgpcimag.com

Monomer Synthesis: The imidazole ring could be chemically modified to introduce a polymerizable group, such as a vinyl group, allowing it to be used as a monomer in addition or radical polymerization. acs.org

The presence of the fluorine atom is expected to impart enhanced thermal stability and chemical resistance to the resulting polymer.

Interactive Table: Potential Roles of Functional Moieties in Polymer Systems

| Functional Group | Potential Role in Polymerization | Resulting Polymer Property |

| Imidazole Ring | Monomer unit, Curing catalyst, Pendant group | Enhanced thermal stability, Metal-ion coordination sites, pH-responsiveness |

| Carbohydrazide | Monomer (polycondensation), Cross-linking agent | Increased rigidity, Potential for hydrogen bonding |

| Fluoro-substituent | N/A (modifies reactivity) | Increased chemical resistance, Lower surface energy, Enhanced thermal stability |

Development of Coatings with Enhanced Properties

The application of this compound in coatings is a promising area, primarily due to the combined effects of the fluorinated and imidazole components.

Fluorinated compounds are highly valued in the coatings industry for their ability to create surfaces with low energy, which translates to excellent water and oil repellency, as well as anti-fouling and easy-to-clean properties. rsc.orgresearchgate.net The strong carbon-fluorine bond also contributes to high chemical and thermal stability, making fluorinated polymers exceptionally durable. researchgate.netpaint.org The incorporation of a fluoro-substituent, as in this compound, would likely bestow these desirable characteristics upon a coating formulation.

Imidazole derivatives also play a significant role in coatings, often as curing agents or catalysts for epoxy-based powder coatings. pcimag.com They can enable curing at lower temperatures, which is advantageous for heat-sensitive substrates. pcimag.com The imidazole group can also improve adhesion to metal substrates due to its ability to coordinate with metal surface atoms.

Therefore, a coating formulated with this compound could exhibit a synergistic combination of properties:

Surface Properties: Superior hydrophobicity and oleophobicity from the fluoro-group.

Durability: Enhanced resistance to chemicals, UV radiation, and high temperatures. paint.org

Adhesion: Strong bonding to metallic substrates via the imidazole ring.

Curing: Potential for low-temperature curing when used in epoxy systems.

Interactive Table: Predicted Enhancements in Coatings

| Property | Contributing Functional Group | Mechanism |

| Water/Oil Repellency | Fluoro-group | Reduction of surface energy. rsc.org |

| Chemical Resistance | Fluoro-group, Imidazole Ring | High strength of the C-F bond; stability of the aromatic imidazole ring. researchgate.net |

| Adhesion to Metal | Imidazole Ring | Coordination of imidazole nitrogen atoms with surface metal ions. |

| Low-Temperature Cure | Imidazole Ring | Catalysis of epoxy ring-opening reactions. pcimag.com |

Role in Coordination Chemistry and Metal Complex Formation

The structure of this compound is exceptionally well-suited for acting as a ligand in coordination chemistry, enabling the formation of a wide variety of metal complexes and metal-organic frameworks (MOFs).

Imidazole and its derivatives are fundamental building blocks in coordination chemistry. researchgate.netrsc.org The imine nitrogen of the imidazole ring is a potent sigma-donor, readily coordinating to a vast range of transition metal ions. wikipedia.org This interaction is central to the function of many metalloenzymes in biological systems. wikipedia.org

The carbohydrazide moiety provides additional coordination sites through its carbonyl oxygen and terminal amino nitrogen atoms. This allows the molecule to act as a chelating ligand, binding to a metal ion at multiple points to form a stable, ring-like structure. This chelation effect enhances the stability of the resulting metal complex.

The presence of a fluorine atom on the imidazole ring can also influence the properties of the metal complexes. Fluorination can alter the electron density of the ligand, thereby tuning the redox properties of the metal center. nih.gov Research on related fluorinated ligands has shown their importance in designing metallodrugs and complexes with specific electronic characteristics. nih.govnih.gov

Given these features, this compound could form complexes with various geometries depending on the metal ion and reaction conditions. For example, studies on similar imidazole ligands have shown the formation of octahedral complexes with Co(II), Ni(II), and Zn(II). researchgate.netresearchgate.net The ability of the carbohydrazide group to bridge between metal centers could also lead to the formation of polynuclear complexes or extended one-, two-, or three-dimensional MOFs.

Interactive Table: Potential Coordination Behavior

| Ligand Site | Type of Interaction | Potential Metal Ions | Resulting Structure |

| Imidazole Nitrogen (N3) | Sigma-donation | Transition metals (e.g., Co, Ni, Cu, Zn, Ru) wikipedia.orgresearchgate.net | Mononuclear complexes, Metal-Organic Frameworks (MOFs) |

| Carbonyl Oxygen | Lewis base interaction | Lanthanides, Transition metals | Chelated mononuclear complexes, Bridged polynuclear complexes |

| Hydrazide Nitrogens | Lewis base interaction | Transition metals | Chelated mononuclear complexes |

Future Research Directions and Translational Perspectives for 5 Fluoro 1h Imidazole 4 Carbohydrazide

Development of Novel Synthetic Routes and Sustainable Methods

The synthesis of imidazole (B134444) derivatives has been a subject of extensive research, leading to a variety of established methods. benthamscience.comjocpr.com However, the pursuit of more efficient, cost-effective, and environmentally benign synthetic strategies remains a key objective in modern organic chemistry. For 5-fluoro-1H-imidazole-4-carbohydrazide, future research in this area could focus on several promising avenues.

One of the foremost goals is the adoption of green chemistry principles to minimize the environmental impact of the synthesis. bohrium.com This can be achieved through the use of alternative energy sources such as microwave and ultrasound irradiation, which have been shown to accelerate reaction rates, improve yields, and enhance product selectivity in the synthesis of various imidazole derivatives. researchgate.net Furthermore, the exploration of solvent-free reaction conditions or the use of greener solvents, such as water or ionic liquids, could significantly reduce the generation of hazardous waste. bohrium.comsemanticscholar.org

The development of novel catalytic systems is another critical area of research. Heterogeneous catalysts, for instance, offer the advantages of easy separation and reusability, contributing to more sustainable and economical processes. bohrium.com Research could be directed towards identifying novel metal-based or organocatalysts that can efficiently mediate the cyclization and subsequent functionalization steps required to produce this compound.

A comparative analysis of potential synthetic methodologies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Method | Potential Advantages | Potential Challenges |

| Conventional Heating | Well-established procedures for similar compounds. | Longer reaction times, higher energy consumption, potential for side product formation. |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved purity. researchgate.net | Requires specialized equipment, scalability can be a concern. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder reaction conditions. bohrium.com | Specialized equipment needed, potential for localized overheating. |

| Catalyst-Free Synthesis | Avoids catalyst-related costs and contamination. bohrium.com | May require harsh reaction conditions (high temperature/pressure). |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, environmentally friendly. bohrium.com | Catalyst deactivation, potential for metal leaching into the product. |

Advanced Computational Approaches for Predictive Modeling

In silico methods have become indispensable tools in modern drug discovery, enabling the prediction of molecular properties, biological activities, and potential target interactions before embarking on extensive and costly experimental work. For this compound, advanced computational approaches can provide valuable insights and guide its future development.

Molecular docking studies can be employed to predict the binding affinity and mode of interaction of this compound with a wide range of biological targets. nih.gov Given the known activities of other imidazole derivatives, potential targets could include kinases, polymerases, and various enzymes involved in microbial pathogenesis. nih.govresearchgate.net These studies can help to prioritize experimental screening efforts and provide a structural basis for understanding the compound's mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) modeling can be utilized to establish a mathematical correlation between the structural features of a series of imidazole-carbohydrazide derivatives and their biological activities. While this would require the synthesis and testing of a library of related compounds, the resulting models could predict the activity of novel analogues and guide the design of more potent and selective molecules.

Furthermore, computational methods can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. nih.gov Early assessment of these pharmacokinetic parameters is crucial for identifying potential liabilities and optimizing the drug-like properties of the compound. A summary of predictive modeling applications is provided in Table 2.

Table 2: Predictive Computational Modeling for this compound

| Computational Method | Predicted Parameter | Potential Significance |

| Molecular Docking | Binding affinity, interaction mode with biological targets. nih.gov | Target identification, mechanism of action elucidation. |

| QSAR Modeling | Biological activity based on structural features. | Lead optimization, design of more potent analogues. |

| ADME Prediction | Solubility, permeability, metabolic stability. nih.gov | Assessment of drug-likeness, optimization of pharmacokinetic profile. |

| Quantum Mechanics (QM) Calculations | Electronic properties, reactivity. researchgate.net | Understanding chemical reactivity and interaction potential. |

Exploration of Undiscovered Biological Target Interactions

The imidazole scaffold is a well-known pharmacophore that interacts with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net The introduction of a fluorine atom and a carbohydrazide (B1668358) group to the imidazole ring in this compound is expected to modulate its electronic properties and hydrogen bonding capacity, potentially leading to novel biological activities.

Future research should focus on a broad-based biological screening of this compound against a panel of clinically relevant targets. This could include enzymes, receptors, and ion channels implicated in various diseases. Given the prevalence of imidazole-containing compounds in oncology, a thorough investigation of its anticancer potential is warranted. mdpi.comdntb.gov.ua This would involve assessing its cytotoxicity against a range of cancer cell lines and exploring its effects on key cancer-related pathways.

The carbohydrazide moiety is known to be a structural feature in some antimicrobial agents. ajgreenchem.com Therefore, evaluating the antibacterial and antifungal activity of this compound against a panel of pathogenic microorganisms is a logical next step. researchgate.net The fluorine substituent may enhance the compound's metabolic stability and ability to cross biological membranes, potentially improving its antimicrobial efficacy.

A list of potential biological targets for investigation is presented in Table 3.

Table 3: Potential Biological Targets for this compound

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | Aurora kinases, B-Raf, p38 MAP kinase nih.govjocpr.com | Oncology, Inflammation |

| Polymerases | DNA polymerase, RNA polymerase | Oncology, Virology |

| Microbial Enzymes | Dihydrofolate reductase, DNA gyrase | Infectious Diseases |

| G-protein Coupled Receptors (GPCRs) | Histamine receptors, Angiotensin II receptor nih.gov | Allergy, Hypertension |

Design of Next-Generation Imidazole-Carbohydrazide Scaffolds

Building upon the foundational structure of this compound, the design and synthesis of next-generation scaffolds offer a promising strategy for developing new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This can be achieved through systematic structural modifications and the application of medicinal chemistry principles.

One approach involves the derivatization of the carbohydrazide moiety. For instance, condensation with various aldehydes and ketones can yield a library of hydrazone derivatives, which have been shown to possess a wide range of biological activities. nih.gov Alternatively, the carbohydrazide can serve as a precursor for the synthesis of other five-membered heterocycles, such as 1,3,4-oxadiazoles or 1,3,4-thiadiazoles, which are also known to be pharmacologically active. ajgreenchem.comnih.gov

Another avenue for scaffold diversification is the modification of the imidazole ring itself. The introduction of different substituents at the N-1 position could significantly impact the compound's physicochemical properties and biological activity. Furthermore, the exploration of bioisosteric replacements for the fluorine atom could lead to analogues with altered electronic and steric properties, potentially resulting in improved target engagement.

The concept of fused heterocyclic systems also presents an exciting opportunity. The fusion of the imidazole ring with other aromatic or non-aromatic rings can create novel, rigid scaffolds that may exhibit unique biological profiles. researchgate.net For example, the synthesis of imidazo[2,1-b]thiazole (B1210989) or imidazooxazole (B14894385) derivatives has been explored for the development of new anti-infective agents. nih.gov

A summary of potential next-generation scaffolds is provided in Table 4.

Table 4: Potential Next-Generation Scaffolds Based on this compound

| Scaffold Class | Rationale for Design | Potential Advantages |

| Hydrazone Derivatives | Introduction of diverse substituents. | Broad range of biological activities, tunable physicochemical properties. |

| 1,3,4-Oxadiazole/Thiadiazole Analogues | Bioisosteric replacement of the carbohydrazide. | Known pharmacophores with diverse activities. ajgreenchem.comnih.gov |

| N-1 Substituted Imidazoles | Modulation of physicochemical properties. | Improved solubility, permeability, and target interactions. |

| Fused Imidazole Systems | Creation of novel, rigid scaffolds. researchgate.net | Potential for unique biological activities and improved selectivity. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-fluoro-1H-imidazole-4-carbohydrazide?

- Methodological Answer : Synthesis typically involves substitution or cyclization reactions. For example:

- Hydrazide Formation : Reacting 5-fluoro-1H-imidazole-4-carboxylic acid derivatives with hydrazine hydrate under reflux conditions in polar aprotic solvents like DMF or DMSO .

- Fluorination Strategies : Direct fluorination using fluorinating agents (e.g., Selectfluor) or via intermediates like 4-fluoroimidazole precursors (see substitution reactions in using NaH and alkyl halides) .

- Cyclization : Phosphorus oxychloride (POCl₃)-mediated cyclization of hydrazide intermediates, as demonstrated in analogous imidazole derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the imidazole ring structure, fluorination position, and hydrazide moiety (e.g., δ ~160 ppm for C-F in ¹³C NMR) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical MW: 158.13 g/mol).

- X-ray Crystallography : For unambiguous structural confirmation using SHELX (e.g., SHELXL for refinement and WinGX/ORTEP for visualization) .

Advanced Research Questions